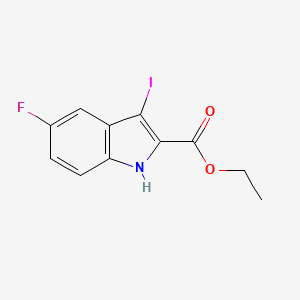

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJIFAVZNQADDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676693 | |

| Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-21-2 | |

| Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

An in-depth technical guide by a Senior Application Scientist

Executive Summary: Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS No: 167631-21-2) is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a fluorinated indole core with a reactive iodine atom at the C3-position and an ethyl ester at C2, makes it an exceptionally versatile precursor for creating diverse libraries of novel indole derivatives.[1] The strategic placement of the fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity, while the iodo-group provides a reactive handle for various cross-coupling reactions.[3][4] This guide provides a detailed, field-proven synthetic pathway for this compound, emphasizing the mechanistic rationale behind the chosen procedures and offering actionable protocols for researchers in drug discovery and organic synthesis.

Part 1: Strategic Importance in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][5] The incorporation of a fluorine atom into this scaffold is a well-established strategy to modulate a molecule's physicochemical and biological properties, often leading to improved efficacy and pharmacokinetic profiles.[4][6]

This compound, with its molecular formula C₁₁H₉FINO₂, is particularly valuable.[1]

-

The 5-Fluoro Substituent: Enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.

-

The C3-Iodo Group: Acts as a versatile synthetic handle, enabling further molecular elaboration through reactions like Suzuki, Sonogashira, and Heck cross-couplings. This allows for the systematic exploration of the chemical space around the indole core.[1]

-

The C2-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another point for modification.

This combination of features makes the title compound a sought-after intermediate for developing novel therapeutics, including potential inhibitors of enzymes like monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases.[1]

Part 2: Retrosynthetic Analysis and Chosen Pathway

A robust and scalable synthesis is paramount for any valuable building block. The most logical and efficient approach to this compound involves a two-step sequence starting from commercially available precursors:

-

Formation of the Indole Core: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate via the classic Fischer Indole Synthesis.

-

Regioselective Iodination: Introduction of the iodine atom at the electron-rich C3 position via electrophilic aromatic substitution.

This strategy is advantageous due to its high reliability, predictable regioselectivity, and the use of well-documented, scalable reactions.

Caption: Retrosynthetic analysis of the target compound.

Part 3: Detailed Synthetic Protocol and Mechanistic Insights

This section provides a step-by-step guide for the synthesis, grounded in established chemical principles.

Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole ring from an arylhydrazine and a carbonyl compound.[7][8][9] The reaction proceeds via an acid-catalyzed intramolecular cyclization involving a key[10][10]-sigmatropic rearrangement.[8][9]

Mechanism Overview: The reaction begins with the formation of a hydrazone from (4-fluorophenyl)hydrazine and ethyl pyruvate.[11] Under acidic conditions, the hydrazone tautomerizes to its enamine form. Protonation of the enamine facilitates a[10][10]-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond, disrupting the aromaticity of the benzene ring.[8] Subsequent rearomatization, cyclization, and elimination of ammonia yield the stable indole ring.[8]

Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.05 eq) dropwise at room temperature. A precipitate of the corresponding hydrazone should form. Stir the mixture for 1-2 hours to ensure complete formation.

-

Cyclization: To the hydrazone slurry, add a suitable acid catalyst. Polyphosphoric acid (PPA) is highly effective, but Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids such as sulfuric acid in acetic acid can also be used.[8][11][12]

-

Heating: Heat the reaction mixture to 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice or into cold water. This will precipitate the crude product and neutralize the acid.

-

Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The crude Ethyl 5-fluoro-1H-indole-2-carboxylate can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

| Parameter | Value/Condition | Rationale |

| Starting Materials | (4-fluorophenyl)hydrazine, Ethyl pyruvate | Commercially available and directly lead to the desired substitution pattern. |

| Catalyst | Polyphosphoric Acid (PPA) / ZnCl₂ | Effective Brønsted/Lewis acids for promoting the key rearrangement and cyclization steps.[8] |

| Temperature | 80–100°C | Provides sufficient thermal energy for the[10][10]-sigmatropic rearrangement without degrading the product. |

| Typical Yield | 70–85% | The Fischer synthesis is generally an efficient method for indole formation. |

Step 2: Regioselective C3-Iodination

The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus highly susceptible to electrophilic attack.[13] This inherent reactivity allows for highly regioselective iodination.

Mechanism Overview: The reaction proceeds via a classic electrophilic aromatic substitution. An electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich C3 position of the indole ring. This forms a resonance-stabilized cationic intermediate (a sigma complex). Deprotonation of this intermediate by a base restores the aromaticity of the indole ring, yielding the final 3-iodo-indole product.

Caption: Step-by-step synthesis workflow diagram.

Experimental Protocol:

-

Dissolution: In a flask protected from light, dissolve Ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.5 eq), to the solution and stir.

-

Iodination: Cool the mixture in an ice bath (0-5°C). Add a solution of iodine (I₂) (1.2 eq) in the same solvent dropwise. The reaction is often rapid.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Add water to precipitate the product.

-

Purification: Filter the resulting solid, wash extensively with water to remove inorganic salts, and dry under vacuum. If necessary, the product can be purified by column chromatography or recrystallization to achieve high purity.

| Parameter | Value/Condition | Rationale |

| Iodinating Agent | Iodine (I₂) with a base, or N-Iodosuccinimide (NIS) | I₂/base is a cost-effective and common method. NIS is a milder, easy-to-handle alternative for generating the electrophilic iodine. |

| Base | KOH / NaOH | The base deprotonates the indole N-H, increasing the nucleophilicity of the ring system and facilitating the electrophilic attack. |

| Solvent | DMF / Acetonitrile | Polar aprotic solvents that effectively dissolve the indole substrate and reagents. |

| Temperature | 0–5°C | Controls the rate of this fast and exothermic reaction, minimizing the formation of potential di-iodinated side products. |

| Typical Yield | 85–95% | This electrophilic substitution is typically a high-yielding and highly regioselective reaction. |

Part 4: Conclusion

The synthetic route detailed in this guide, employing a Fischer Indole Synthesis followed by a direct C3-iodination, represents a highly efficient, scalable, and reliable method for producing this compound. Each step is based on well-understood reaction mechanisms, ensuring high yields and predictable outcomes. The resulting compound is a valuable and versatile intermediate, primed for further functionalization in the pursuit of novel bioactive molecules and advanced pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical building block.

References

- Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Chemical Communications. Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts.

- Pillaiyar, T., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC - NIH.

- Pillaiyar, T., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PubMed.

- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF.

- ResearchGate. Iodination of 3-substituted indoles | Download Table.

- ResearchGate. Electrosynthesis of fluorinated indole derivatives.

- The Journal of Organic Chemistry. Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines.

- Gaba, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Zhang, X. (2022). A Study On The Synthesis Of Fluorinated Indole Derivatives. Globe Thesis.

- Cambridge University Press. Fischer Indole Synthesis.

- Wikipedia. Fischer indole synthesis.

- Piscitelli, F., et al. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Request PDF. ResearchGate.

- Organic Letters. Regioselective C5−H Direct Iodination of Indoles.

- Marzullo, L., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.

- ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF.

- Al-Hussain, S. A., & Karpoormath, R. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

- Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.

- Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.

Sources

- 1. Buy this compound | 167631-21-2 [smolecule.com]

- 2. 167631-21-2|this compound|BLD Pharm [bldpharm.com]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 4. globethesis.com [globethesis.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodine-mediated oxidative triple functionalization of indolines with azoles and diazonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Introduction: Unveiling a Key Heterocyclic Building Block

This compound is a synthetic organic compound featuring a highly substituted indole core.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[2] This particular derivative is distinguished by the strategic placement of two different halogen atoms: a fluorine at the 5-position and a reactive iodine at the 3-position.[1] This unique substitution pattern makes it an exceptionally valuable building block for the synthesis of novel and complex molecules, particularly in the field of drug discovery.[1][3] The fluorine atom can enhance metabolic stability and modulate electronic properties, while the iodine atom serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

Structural and Molecular Data

The molecule consists of a bicyclic indole ring system with a fluorine atom at position 5, an iodine atom at position 3, and an ethyl carboxylate group at position 2.[1]

Caption: A typical workflow for the analytical characterization of the compound.

Synthesis and Reactivity

Synthetic Approaches

Several synthetic routes can be employed to prepare this compound. Common strategies include:

-

Halogenation of Indole Precursors: This involves starting with a suitable indole, such as ethyl 5-fluoro-1H-indole-2-carboxylate, and introducing the iodine atom at the 3-position via electrophilic iodination. [1]* Fischer Indole Synthesis: This classic method can be adapted to use appropriately substituted phenylhydrazine and pyruvate precursors to construct the indole ring with the desired functionalities. [1][4]* Palladium-Catalyzed Cyclization: Modern methods may involve the palladium/copper-catalyzed coupling of an aniline derivative with a terminal acetylene, followed by an electrophilic iodocyclization to form the 3-iodoindole structure. [5][6][7]

Core Reactivity: A Gateway to Molecular Diversity

The true value of this compound lies in its reactivity. The carbon-iodine bond at the 3-position is significantly more reactive than the carbon-fluorine bond, making it an ideal site for selective functionalization. This allows the molecule to serve as a versatile scaffold in synthetic chemistry.

The C3-iodo group readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids. [5][6]* Sonogashira Coupling: To introduce alkyne functionalities. [5][6][7]* Heck Reaction: For the arylation or vinylation of the indole core. [5][6]

Caption: Reactivity of the C3-Iodo group in cross-coupling reactions.

Applications in Research and Drug Development

The strategic incorporation of fluorine is a cornerstone of modern drug design. [8]Fluorine substitution can enhance metabolic stability, increase binding affinity to biological targets, and improve pharmacokinetic properties like oral bioavailability. [2][8] this compound leverages these benefits while providing a reactive handle for further synthesis. It is a key intermediate for creating libraries of novel indole analogs for screening against various biological targets. [1]Fluorinated indoles have been successfully incorporated into potent kinase inhibitors and other therapeutic agents, demonstrating the power of this chemical motif in medicinal chemistry. [2][9]For instance, the multi-kinase inhibitor Sunitinib, used in cancer therapy, is synthesized from a related fluorinated indole derivative, highlighting the clinical significance of such building blocks. [2][9]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. [10][11]* Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]* First-Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. [10] * Eye Contact: Rinse cautiously with water for several minutes. [10] * Inhalation: Move the person into fresh air. [10] * Ingestion: Rinse mouth with water. [10] In all cases of exposure, seek medical attention if symptoms persist.

-

Disclaimer: This information is for guidance only. Always consult the most current Safety Data Sheet (SDS) for the compound before handling.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, combined with the dual functionality of a stabilizing fluorine atom and a reactive iodine handle, make it an invaluable precursor for the development of novel therapeutics and complex molecular architectures. Understanding its properties, reactivity, and analytical characterization is paramount for any scientist looking to leverage its full potential in their research endeavors.

References

- Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate.

- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry - ACS Publications.

- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH.

- Structures of some bioactive fluorinated indole derivatives. ResearchGate.

- Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. Scribd.

- An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Request PDF. ResearchGate.

- Blockbuster drugs containing fluorinated indoles. ResearchGate.

- Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications.

- 3-Iodoindole sublibrary. | Download Scientific Diagram. ResearchGate.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

- Regioselective C5−H Direct Iodination of Indoles.

- Ethyl 5-fluoro-1H-indole-2-carboxylate CAS 348-36-7. BIOSYNCE.

- SAFETY DATA SHEET.

- Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters - ACS Publications.

- Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | C13H12FNO2 | CID. PubChem.

- Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N , N -Dialkyl-2-(1-alkynyl)anilines. (2025-08-10).

- Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. ResearchGate. (2025-08-07).

- Ethyl indole-2-carboxylate, N-methyl-. Chemical & Physical Properties by Cheméo.

- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PMC - NIH.

- Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.

- Ethyl 3-Iodo-1-methyl-2-phenylindole-5-carboxylate - Optional[MS (GC)] - Spectrum.

Sources

- 1. Buy this compound | 167631-21-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. biosynce.com [biosynce.com]

The Strategic Intermediate: A Technical Guide to Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Abstract

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS No. 167631-21-2) stands as a pivotal molecular scaffold in contemporary medicinal chemistry and drug discovery. This guide provides an in-depth analysis of its chemical attributes, synthesis, and strategic applications. We delve into the causality behind its synthetic pathways and explore its role as a versatile building block for creating libraries of pharmacologically active compounds, particularly in the context of neurodegenerative disease targets. Detailed protocols for its synthesis and subsequent derivatization via cross-coupling reactions are presented, grounded in established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic programs.

Introduction: The Architectural Value of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic structure and ability to form key hydrogen bonds make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] The strategic functionalization of the indole ring is a primary tactic for modulating the pharmacological profile of these molecules.[3]

This compound is a highly valuable, synthetically versatile intermediate designed for precisely this purpose. Its structure is no accident; each substituent is deliberately placed to impart specific, advantageous properties:

-

The Indole-2-carboxylate Core: This moiety is a common feature in biologically active molecules and serves as a stable anchor. The ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.[4]

-

C5-Fluoro Group: The introduction of a fluorine atom at the 5-position is a well-established strategy in drug design. Its strong electron-withdrawing nature modulates the electronics of the indole ring, and more critically, it can enhance metabolic stability by blocking potential sites of oxidative metabolism. This often leads to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life.[3][5]

-

C3-Iodo Group: The iodine atom at the C3 position is the molecule's primary reactive center for diversification. As an excellent leaving group, it is perfectly poised for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the systematic and efficient introduction of a wide range of substituents, making it an ideal substrate for building chemical libraries for structure-activity relationship (SAR) studies.[3]

This guide will dissect these features, providing the technical foundation and practical methodologies for utilizing this powerful building block.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and analytical characteristics is essential for its effective use in a research setting.

Chemical Properties

The key physicochemical properties are summarized in the table below. The low water solubility and good solubility in common organic solvents are typical for a molecule of this nature, facilitating its use in standard organic synthesis and purification workflows.[6]

| Property | Value | Source(s) |

| CAS Number | 167631-21-2 | [3] |

| Molecular Formula | C₁₁H₉FINO₂ | [3][7] |

| Molecular Weight | 333.10 g/mol | [3][7] |

| Appearance | White to pale yellow solid | [4] (by analogy) |

| Solubility | Poor in water; Soluble in Ethanol, Dichloromethane, Chloroform | [6] |

| LogP | 3.088 | [8] |

| Density | 1.824 g/cm³ | [9] |

| Flash Point | 198.5 °C | [9] |

Spectroscopic Signature (Predicted)

-

¹H NMR: The spectrum would feature characteristic signals for the ethyl ester protons—a quartet around 4.4 ppm and a triplet around 1.4 ppm. The indole NH proton would appear as a broad singlet at a downfield shift (>9.0 ppm). The aromatic region would show three distinct protons on the benzene portion of the indole ring. The C4-H would likely be a doublet of doublets, coupled to the C6-H and the C5-F. The C6-H and C7-H would also appear as complex multiplets, with their precise shifts influenced by the fluorine substituent.

-

¹³C NMR: The carbonyl carbon of the ester would be observed around 162 ppm. The carbon bearing the iodine (C3) would be significantly shielded, appearing at a relatively upfield chemical shift (around 60-70 ppm), a hallmark of heavy atom effects. The carbon attached to fluorine (C5) would show a large one-bond C-F coupling constant (¹JCF ≈ 240 Hz). Other aromatic carbons would display smaller C-F couplings.

Synthesis and Handling

The synthesis of this compound is strategically approached by first constructing the fluorinated indole ester core, followed by a regioselective iodination at the electron-rich C3 position.

Recommended Synthetic Workflow

The most logical and field-proven approach involves a two-step sequence starting from the commercially available Ethyl 5-fluoro-1H-indole-2-carboxylate. This strategy avoids the complexities of carrying the sensitive iodine substituent through multiple steps.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 167631-21-2 [smolecule.com]

- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. iris.unito.it [iris.unito.it]

- 7. This compound, China this compound Selling, Selling China this compound, Shuyuan [chemnet.com]

- 8. scribd.com [scribd.com]

- 9. This compound, CasNo.167631-21-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 10, 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and iodine atoms into the indole scaffold significantly influences its physicochemical properties and biological activity, making a thorough structural elucidation paramount.[1] This document will delve into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data of the title compound. By integrating established spectroscopic principles with data from closely related analogs, this guide offers a robust framework for the characterization of this and similar halogenated indole derivatives. The methodologies presented herein are designed to be self-validating, ensuring a high degree of confidence in the assigned structure.

Introduction: The Significance of Halogenated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The introduction of halogen atoms, particularly fluorine and iodine, offers a powerful strategy to modulate a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] Fluorine substitution at the 5-position can enhance metabolic stability and alter electronic properties, while the iodine atom at the 3-position serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1] this compound is a prime example of a highly functionalized indole derivative with significant potential in the development of novel therapeutic agents, including inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1]

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FINO₂ | [1][3] |

| Molecular Weight | 333.10 g/mol | [1][3] |

| CAS Number | 167631-21-2 | [1] |

| IUPAC Name | This compound | [1] |

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly informative.

Expected High-Resolution Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 333.9762 | ~333.976 |

| [M+Na]⁺ | 355.9581 | ~355.958 |

Note: The calculated m/z values are based on the monoisotopic masses of the constituent elements.

Interpretation of Fragmentation Patterns:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the substituents on the indole core. Key expected fragmentation pathways include:

-

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z ~304.

-

Loss of the ethoxy group (-OCH₂CH₃): This would lead to a fragment at m/z ~288.

-

Loss of the entire ester group (-COOCH₂CH₃): This would produce a fragment corresponding to the 5-fluoro-3-iodo-1H-indole core at m/z ~260.

The presence of iodine, with its characteristic isotopic pattern, further aids in the identification of iodine-containing fragments.

Experimental Protocol for Mass Spectrometry:

A standard protocol for acquiring high-resolution mass spectra would involve the following steps:

-

Sample Preparation: Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Process the acquired data to determine the accurate masses of the molecular ion and major fragment ions. Compare the experimental masses with the calculated values to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-F bonds.

Expected Infrared Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (indole) | ~3300-3400 | Medium, sharp |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~2980-2850 | Medium |

| C=O stretch (ester) | ~1700-1720 | Strong, sharp |

| C=C stretch (aromatic) | ~1600-1450 | Medium to strong |

| C-N stretch | ~1350-1250 | Medium |

| C-O stretch (ester) | ~1250-1100 | Strong |

| C-F stretch | ~1100-1000 | Strong |

Note: These are approximate ranges and can be influenced by the overall molecular structure and intermolecular interactions.

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.5-9.5 | br s | - |

| H-4 | ~7.5-7.8 | dd | J(H-4, H-6) ≈ 2.5, J(H-4, F-5) ≈ 4.5 |

| H-6 | ~7.2-7.4 | dd | J(H-6, H-7) ≈ 9.0, J(H-6, F-5) ≈ 9.0 |

| H-7 | ~7.0-7.2 | dd | J(H-7, H-6) ≈ 9.0, J(H-7, F-5) ≈ 4.5 |

| -OCH₂CH₃ | ~4.3-4.5 | q | J ≈ 7.1 |

| -OCH₂CH₃ | ~1.3-1.5 | t | J ≈ 7.1 |

Note: These are predicted values based on data for similar indole structures. The actual chemical shifts may vary depending on the solvent and other experimental conditions.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~162-165 |

| C-5 (C-F) | ~158-161 (d, J(C-F) ≈ 240 Hz) |

| C-7a | ~135-138 |

| C-3a | ~128-131 (d, J(C-F) ≈ 10 Hz) |

| C-2 | ~127-130 |

| C-7 | ~114-117 (d, J(C-F) ≈ 25 Hz) |

| C-4 | ~112-115 (d, J(C-F) ≈ 25 Hz) |

| C-6 | ~108-111 (d, J(C-F) ≈ 5 Hz) |

| C-3 (C-I) | ~75-80 |

| -OCH₂CH₃ | ~61-63 |

| -OCH₂CH₃ | ~14-16 |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons in proximity to the fluorine atom may also exhibit smaller couplings.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a valuable supplementary technique. It is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift will be dependent on the reference standard used.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range H-C correlations, further confirming the structure.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the structural elucidation of this compound.

Caption: Workflow for the integrated spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is crucial for its application in research and drug development. By employing a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural assignment can be achieved. The data and protocols presented in this guide provide a robust framework for researchers working with this and other structurally related halogenated indoles, ensuring the scientific integrity of their work.

References

- Piscitelli, F., et al. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Request PDF.

- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. (n.d.). ResearchGate.

- Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. (n.d.). PMC - NIH.

- Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.

- Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. (n.d.).

Sources

Solubility of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate in Organic Solvents

Abstract

This compound is a highly substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a synthetic intermediate, particularly in pharmaceutical development, is critically dependent on its physicochemical properties, among which solubility is paramount.[1] Poor solubility can impede reaction kinetics, complicate purification, and create significant hurdles in formulation and drug delivery, potentially leading to unreliable results in biological assays and poor bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method coupled with HPLC analysis, and discusses the practical implications of its solubility profile for researchers in drug discovery and chemical development.

Introduction: The Significance of a Versatile Building Block

Indole derivatives form the structural core of numerous natural products and pharmacologically active compounds.[5][6] this compound (CAS No. 167631-21-2) emerges as a particularly valuable synthetic intermediate due to its unique substitution pattern. The presence of an electron-withdrawing fluorine atom at the 5-position, a bulky, lipophilic iodine atom at the 3-position, and an ethyl ester group at the 2-position creates a molecule with distinct electronic and steric properties, suitable for further chemical modification.[1]

In the context of drug development, understanding a compound's solubility is not merely a preliminary check but a foundational pillar for success.[7][8] It directly influences:

-

Synthetic Feasibility: The choice of solvent can dictate reaction rates, yields, and impurity profiles.

-

Biological Screening: Inaccurate solubility data can lead to false negatives in high-throughput screening campaigns, as the compound may not reach the necessary concentration in assay buffers.[3]

-

Formulation Development: For a compound to be developed into a viable drug product, it must be formulated to ensure adequate dissolution and absorption, which are prerequisites for bioavailability.[4]

This guide serves as a resource for scientists to understand, predict, and experimentally verify the solubility of this key indole derivative, enabling more efficient and reliable research and development.

Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 167631-21-2 | [9][10] |

| Molecular Formula | C₁₁H₉FINO₂ | [1] |

| Molecular Weight | 333.10 g/mol | [1] |

| Appearance | Solid | [11] |

| Boiling Point | 404.6 °C at 760 mmHg | [12] |

| Density | 1.824 g/cm³ | [12] |

| Flash Point | 198.5 °C | [12] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state. This process is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The structure of this compound offers several clues to its solubility behavior:

-

Lipophilic Character: The benzene ring, the large iodine atom, and the ethyl group of the ester contribute significantly to the molecule's nonpolar, lipophilic nature. This suggests favorable interactions with nonpolar or moderately polar organic solvents.[1]

-

Polar Functionality: The presence of the indole N-H group (a hydrogen bond donor) and the carbonyl oxygen of the ester (a hydrogen bond acceptor) provides sites for polar interactions.

-

Crystal Lattice Energy: As a solid, the energy required to break apart the crystal lattice must be overcome by the energy released from favorable solute-solvent interactions (solvation). A high melting point can sometimes suggest a stable crystal lattice, which would require a highly compatible solvent for dissolution.

Based on these features, the compound is predicted to have poor aqueous solubility but good solubility in many common organic solvents, a characteristic confirmed by preliminary observations.[1] Solvents that can engage in both nonpolar interactions (to solvate the aromatic and alkyl portions) and polar or hydrogen-bonding interactions (to solvate the N-H and ester groups) are likely to be most effective.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation, kinetic solubility estimates are insufficient.[2] A precise determination of thermodynamic (or equilibrium) solubility is required. The shake-flask method is universally regarded as the "gold standard" for this purpose due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[13][14][15]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental protocol, from sample preparation to final data analysis.

Caption: Shake-Flask Method Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a highly specific quantification method.

Materials:

-

This compound (solid, >97% purity)

-

Selected organic solvents (e.g., Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane) of HPLC grade or higher

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Microcentrifuge and/or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial. Prepare at least three replicates for each solvent. Also, prepare a solvent-only blank.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. Expert Tip: To confirm that equilibrium has been reached, samples can be taken at 24 and 48 hours. If the measured concentration does not change significantly, equilibrium is established.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the larger particles settle.

-

Causality Note: This step is critical. Centrifugation is often preferred as it minimizes the risk of compound adsorption to a filter membrane, which can artificially lower the measured solubility.[4]

-

Method: Centrifuge the vials at high speed (e.g., 15,000 x g) for 15 minutes to pellet all undissolved solids.

-

-

Sample Collection: Carefully withdraw a small aliquot (e.g., 100 µL) from the middle of the clear supernatant, being cautious not to disturb the solid pellet.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.

-

Quantification: Analyze the diluted samples using a validated RP-HPLC method (details below).

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is reported as the average of the replicates.

Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the analytical method of choice due to its ability to separate the analyte of interest from potential impurities or degradants, ensuring highly accurate quantification.[4][16]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). A typical starting point could be 70:30 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to a wavelength of high absorbance for the indole chromophore (e.g., 280 nm).

-

Calibration: Prepare a series of calibration standards of the compound in the mobile phase and generate a linear regression curve of peak area versus concentration.

Caption: Logic of HPLC-Based Quantification.

Solubility Data and Analysis

While precise quantitative data requires experimental execution as described above, published information and chemical principles allow for a qualitative and semi-quantitative summary.

| Solvent | Polarity Index | H-Bonding | Expected Solubility | Rationale |

| Water | 10.2 | Donor & Acceptor | Poor | High polarity and strong H-bond network of water do not favorably solvate the large lipophilic structure.[1] |

| Ethanol | 4.3 | Donor & Acceptor | Good | Balances polarity and H-bonding (solvating the N-H/ester) with an ethyl group that interacts with the lipophilic parts.[1] |

| Dichloromethane | 3.1 | Acceptor only | Good | Apolar character effectively solvates the bulk of the molecule; dipole interactions can occur with the ester.[1] |

| Chloroform | 4.1 | Weak Donor | Good | Similar to dichloromethane, effectively solvates the nonpolar regions of the molecule.[1] |

| Ethyl Acetate | 4.4 | Acceptor only | High | Excellent balance of moderate polarity and H-bond accepting capability, mirroring the solute's ester group. |

| Toluene | 2.4 | None | Moderate | Aromatic π-π stacking interactions can occur, but lacks polar interactions for the N-H and ester groups. |

| Heptane | 0.1 | None | Very Poor | Highly nonpolar solvent cannot effectively solvate the polar functionalities of the indole. |

Analysis: The solubility trend follows the "like dissolves like" principle. The compound exhibits good solubility in moderately polar organic solvents that can accommodate its significant lipophilic character (DCM, Chloroform, Toluene) and those that can also engage in hydrogen bonding (Ethanol, Ethyl Acetate). Its solubility is poor in the highly polar, protic solvent (water) and the highly nonpolar, aprotic solvent (heptane), as neither can effectively solvate both the polar and nonpolar regions of the molecule simultaneously.

Practical Implications and Conclusion

The solubility profile of this compound directly informs its practical application. For organic synthesis , solvents like dichloromethane or ethyl acetate are excellent choices for reactions, while a mixed-solvent system involving a less polar solvent like heptane could be effective for crystallization and purification.

For drug development professionals , the poor aqueous solubility is a critical flag.[1] It indicates that for in vitro biological assays, the use of a co-solvent like DMSO will be necessary, but its concentration should be minimized to avoid artifacts.[4] For future in vivo studies, advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions would likely be required to achieve adequate oral bioavailability.

References

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.

- Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH).

- National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.

- Taylor & Francis Online. A review of methods for solubility determination in biopharmaceutical drug characterisation.

- PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.

- ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023).

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023).

- ResearchGate. (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013).

- ResearchGate. HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.

- BIOSYNCE. Ethyl 5-fluoro-1H-indole-2-carboxylate CAS 348-36-7.

- ResearchGate. An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Request PDF. (2008).

- PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.

- MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016).

- Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2018).

- National Institutes of Health (NIH). Ethyl 1H-indole-2-carboxylate.

- Cheméo. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.

Sources

- 1. Buy this compound | 167631-21-2 [smolecule.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. rheolution.com [rheolution.com]

- 9. This compound, China this compound Selling, Selling China this compound, Shuyuan [chemnet.com]

- 10. 167631-21-2|this compound|BLD Pharm [bldpharm.com]

- 11. biosynce.com [biosynce.com]

- 12. echemi.com [echemi.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate: A Keystone Intermediate for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS: 167631-21-2) has emerged as a pivotal building block in contemporary drug discovery. Its uniquely functionalized indole scaffold, featuring a fluorine atom at the 5-position and a reactive iodine at the 3-position, offers a powerful platform for the synthesis of complex molecular architectures. The fluorine atom enhances metabolic stability and binding affinity, while the iodo group serves as a versatile handle for a suite of cross-coupling reactions. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the development of novel therapeutic agents, underscoring its value for researchers in medicinal chemistry and pharmaceutical development.[1]

Introduction: The Strategic Value of Functionalized Indoles

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of molecules designed to interact with biological targets. The strategic incorporation of specific functional groups onto the indole ring can profoundly modulate a molecule's pharmacological profile.

The Role of Fluorine and Iodine:

-

Fluorine: The introduction of a fluorine atom, a common strategy in drug design, can significantly alter a compound's properties. Its high electronegativity can influence acidity, lipophilicity, and metabolic stability, often leading to improved bioavailability and binding affinity.

-

Iodine: The iodine atom at the C-3 position is the key to the synthetic versatility of this intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse substituents at a late stage of a synthetic sequence, a crucial advantage in the construction of compound libraries for lead optimization.[1][3]

This compound masterfully combines these features, providing a pre-functionalized, stable, and highly versatile starting material for accessing novel chemical space.[1]

Synthesis of the Core Intermediate

The preparation of this compound is typically achieved through a multi-step sequence that prioritizes regiochemical control.[1] A common and effective strategy involves the synthesis of the corresponding 5-fluoroindole ester, followed by a selective iodination at the electron-rich C-3 position.[1]

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-stage process: formation of the 5-fluoroindole-2-carboxylate core, often via a Fischer indole synthesis, followed by direct iodination.

Caption: General synthetic scheme for the target intermediate.

Detailed Experimental Protocol: Synthesis via Iodination

This protocol outlines the regioselective iodination of Ethyl 5-fluoro-1H-indole-2-carboxylate.

Materials:

-

Ethyl 5-fluoro-1H-indole-2-carboxylate

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl Acetate

-

Brine

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 eq) in DMF.

-

Reagent Addition: Add Potassium Iodide (1.5 eq) and Sodium Bicarbonate (2.0 eq) to the solution and stir.

-

Iodination: Slowly add a solution of Iodine (1.2 eq) in DMF to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, pour the reaction mixture into a beaker of cold water. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a solid.

Expert Insight: The use of a mild base like sodium bicarbonate is crucial to neutralize the HI formed during the electrophilic substitution, preventing potential side reactions. DMF is an excellent solvent for this transformation due to its polar aprotic nature, which facilitates the dissolution of the reagents.

Key Synthetic Transformations: Unleashing Molecular Diversity

The true power of this compound lies in the reactivity of its C-3 iodo group. This position is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to couple aryl halides with boronic acids or esters. It is a highly reliable method for introducing aryl or heteroaryl substituents at the indole C-3 position.[4][5]

Caption: Suzuki-Miyaura coupling reaction scheme.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to obtain the 3-aryl indole product.

| Component | Example Condition | Role |

| Catalyst | Pd(dppf)Cl₂ | Facilitates oxidative addition and reductive elimination cycle |

| Ligand | dppf (part of catalyst) | Stabilizes the Pd(0) active species |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O, DME | Dissolves reactants and facilitates the catalytic cycle |

| Temperature | 80-100 °C | Provides activation energy for the reaction |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the indole and a terminal alkyne.[6] This reaction is invaluable for creating linear, rigid scaffolds often sought in drug design and materials science.[7][8]

Caption: Sonogashira coupling for C-C triple bond formation.

Representative Protocol: Sonogashira Coupling

-

Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of celite to remove metal salts, rinsing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[9][10] This reaction allows for the introduction of a wide array of primary and secondary amines at the C-3 position, a critical step in the synthesis of many biologically active compounds.[9]

Caption: Buchwald-Hartwig amination for C-N bond synthesis.

Representative Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or K₃PO₄, 1.5-2.0 eq).

-

Reactant Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heating: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

-

Workup: Cool the reaction, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase.

-

Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

Expert Insight: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and depends heavily on the specific amine substrate being used. Sterically hindered phosphine ligands are often required to promote the reductive elimination step.[9]

Applications in Drug Discovery: Case Studies

The synthetic utility of this compound is best illustrated by its application in the synthesis of molecules with therapeutic potential. Research has shown its use as a precursor for compounds targeting cancer, neurodegenerative diseases, and viral infections.[1][11][12]

Case Study: Synthesis of Broad-Spectrum Antiviral Agents

Indole-2-carboxylate derivatives have been identified as promising scaffolds for the development of broad-spectrum antiviral agents.[11][13] The ability to rapidly diversify the C-3 position using the title intermediate is key to exploring the structure-activity relationship (SAR) of these compounds.

For example, a synthetic campaign could utilize Sonogashira and Suzuki couplings to introduce a variety of alkynyl and aryl groups at the C-3 position. The resulting library of compounds can then be screened against a panel of viruses, such as Influenza A and Coxsackie B3 virus, to identify lead candidates.[11] Studies have shown that specific substitutions at this position can lead to compounds with potent inhibitory activity and high selectivity indices.[11][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed fluorine atom provides a metabolic blocking point and enhances binding properties, while the C-3 iodo group offers a reliable and versatile point of attachment for a wide range of functionalities through robust cross-coupling chemistry. For medicinal chemists and drug development professionals, mastering the use of this intermediate opens a direct and efficient pathway to novel, diverse, and potent therapeutic candidates.

References

- Henan Bon Industrial Co., Ltd. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications.

- Henan Bon Industrial Co., Ltd. (n.d.). Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications.

- Piscitelli, F., et al. (2008). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. ResearchGate.

- Autechem. (n.d.). Ethyl 5-fluoro-1H-indole-2-carboxylate: Your Key to Advanced Pharmaceutical Synthesis.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Guo, G. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. National Institutes of Health.

- ResearchGate. (n.d.). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate.

- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate.

- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Organic Chemistry Archives. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

- National Institutes of Health. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- Liu, M., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. National Institutes of Health.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

- ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.

- National Institutes of Health. (n.d.). A review on recent developments of indole-containing antiviral agents.

- Springer. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- PRAJÑÂ - Journal of Pure and Applied Sciences. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.

- Organic-chemistry.org. (n.d.). Flow Chemistry: Sonogashira Coupling.

- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

- ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions.

- Frontiers. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents.

- PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.

- MDPI. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- Taylor & Francis Online. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.

- ResearchGate. (n.d.). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles.

- National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles.

- Grafiati. (2022). Bibliographies: 'Sonogashira coupling reactions'.

Sources

- 1. Buy this compound | 167631-21-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. spuvvn.edu [spuvvn.edu]

- 8. rsc.org [rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the strategic considerations, mechanistic underpinnings, and practical execution of the most efficient synthetic routes.

Introduction: The Significance of a Halogenated Indole Scaffold

This compound is a strategically important synthetic intermediate. Its indole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The specific substitution pattern of this molecule offers a trifecta of synthetic advantages:

-

The 5-fluoro group can enhance metabolic stability and binding affinity of derivative compounds by altering their electronic properties and lipophilicity.

-

The ethyl 2-carboxylate provides a handle for further chemical modifications, such as amide bond formation or reduction to a primary alcohol.

-

The 3-iodo substituent is a versatile functional group, perfectly poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig).

This unique combination of features makes the title compound a valuable starting material for the synthesis of complex molecular architectures with potential therapeutic applications, including but not to limited to, oncology, virology, and neurology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound reveals a primary disconnection at the C3-I bond. This suggests that the most direct and efficient forward synthesis involves the late-stage iodination of a pre-formed indole ring system. This approach is generally preferred due to the high reactivity of the indole C3 position towards electrophiles. The precursor, Ethyl 5-fluoro-1H-indole-2-carboxylate, can, in turn, be constructed via the classic and reliable Fischer indole synthesis.

Caption: Retrosynthetic analysis of the target molecule.

This two-step strategy, beginning with the Fischer indole synthesis followed by electrophilic iodination, forms the core of this technical guide.

Synthetic Pathway I: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

The Fischer indole synthesis, first reported in 1883, remains one of the most robust and versatile methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[3]

Starting Materials and Reagents

For the synthesis of our key precursor, the following starting materials are required:

-

(4-fluorophenyl)hydrazine hydrochloride: The source of the fluorinated benzene portion of the indole.

-

Diethyl 2-ketomalonate: The three-carbon ketone component that will form the pyrrole ring.

-

Acid catalyst: Brønsted acids such as polyphosphoric acid (PPA), sulfuric acid, or even strong organic acids are commonly employed to facilitate the key cyclization step.[1][4]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a well-established, multi-step mechanism:

-

Hydrazone Formation: (4-fluorophenyl)hydrazine condenses with diethyl 2-ketomalonate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which is the key bond-forming step that establishes the C2-C3 bond of the future indole.

-

Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and subsequent aromatization to yield the stable indole ring system.

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

This protocol is adapted from established procedures for Fischer indole synthesis.[5]

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (4-fluorophenyl)hydrazine hydrochloride (1.1 equivalents) and diethyl 2-ketomalonate (1.0 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 1-2 hours to ensure complete formation of the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Cool the reaction mixture slightly. Cautiously add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting hydrazine) in portions with vigorous stirring. The mixture will become viscous.

-

Heat the reaction mixture to 100-120°C for 2-4 hours. The color of the mixture will typically darken. Continue to monitor the reaction by TLC until the hydrazone intermediate is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-